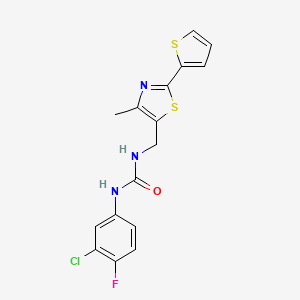

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEZKEMGTPKBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 422.9 g/mol

- CAS Number: 1796970-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and thiophene moieties are known to enhance the compound's bioactivity by facilitating interactions with cellular receptors and enzymes.

- Antitumor Activity: Studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines, indicating their potential as anticancer agents .

- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities. The presence of thiazole and thiophene rings contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases. This inhibition could lead to reduced tumor growth and metastasis .

Biological Activity Data Table

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 | 3.2 | Induction of apoptosis via caspase pathway |

| Antitumor | DU145 | 6.8 | Inhibition of c-Met and Ron kinases |

| Antioxidant | Lipid Peroxidation | EC50 = 0.565 | Scavenging free radicals |

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea:

- Study on Anticancer Activity: A study published in Molecules highlighted that thiazolidinone derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM against MCF-7 cells . This suggests that modifications to the thiazole structure can enhance anticancer properties.

- Antioxidant Evaluation: Research conducted on thiazole derivatives indicated that structural modifications could significantly improve antioxidant activity, with some derivatives demonstrating EC50 values comparable to standard antioxidants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of urea-linked thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Thiophene vs. Phenyl Substituents : The target compound’s thiophen-2-yl group (electron-rich heterocycle) may enhance binding to hydrophobic pockets in kinases compared to phenyl-substituted analogs like 8f or 11f .

- Piperazinylmethyl vs. Methyl Substituents : Compounds like 11f and 11g feature bulkier piperazinylmethyl groups, which may improve solubility but reduce membrane permeability compared to the target compound’s simpler methyl group .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.